While this specific molecule may not be extensively studied, pyrazole derivatives, in general, are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. Some documented examples include:
1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by its unique structure, which includes an ethyl group, an o-tolyl substituent, and a carboxamide functional group. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the pyrazole ring contributes to its stability and reactivity, making it a valuable scaffold in drug design.
The chemical reactivity of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide can be attributed to the functional groups present in its structure. The carboxamide group can participate in various reactions, such as:
These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties.
1-Ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide exhibits a range of biological activities. Pyrazole derivatives are known for their potential as anti-inflammatory, analgesic, and antimicrobial agents. Specifically, studies have shown that compounds within this class can inhibit various enzymes involved in inflammatory pathways and exhibit cytotoxic effects against cancer cell lines . The unique substitution pattern of this compound may contribute to its specific biological profile, making it a candidate for further pharmacological evaluation.
The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide typically involves several key steps:
These methods allow for the efficient synthesis of this compound while providing opportunities for further modifications .
Due to its biological properties, 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide has potential applications in:
Interaction studies involving 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide focus on its binding affinity and efficacy against various biological targets. These studies typically employ techniques such as:
Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy .
Several compounds share structural similarities with 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide. Notable examples include:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methyl-N-(p-tolyl)-1H-pyrazole-5-carboxamide | Methyl instead of ethyl; p-tolyl substituent | Different aromatic substitution pattern |
| 3-Bromo-N-(o-tolyl)-1H-pyrazole-5-carboxamide | Bromo substituent at position 3 | Enhanced reactivity due to bromine |
| 4-Fluoro-N-(m-tolyl)-1H-pyrazole-5-carboxamide | Fluoro substituent at position 4 | Potentially increased lipophilicity |
The uniqueness of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide lies in its specific combination of substituents, which may confer distinct biological activities compared to these similar compounds. This makes it a subject of interest for further research in medicinal chemistry and drug development .
The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide follows established multi-step organic synthesis pathways that involve the construction of the pyrazole ring system followed by carboxamide formation . The most commonly employed synthetic route begins with the preparation of 1-ethyl-1H-pyrazole-5-carboxylic acid as the key intermediate . This intermediate can be synthesized through cyclocondensation reactions of hydrazine derivatives with carbonyl systems, representing one of the fundamental approaches to pyrazole nucleus formation [4].
The initial step involves the reaction of ethyl hydrazine with appropriate 1,3-difunctional precursors such as β-diketones or α,β-unsaturated carbonyl compounds [4]. Cyclocondensation of hydrazine derivatives with 1,3-diketones represents a classical approach that provides access to substituted pyrazoles with good regioselectivity [39]. The reaction typically proceeds through nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon, followed by intramolecular cyclization and elimination of water [39].
Alternative synthetic pathways involve the use of acetylenic ketones as starting materials, which react with hydrazine derivatives to form pyrazole rings through cyclization mechanisms [4]. This approach has been utilized for over 100 years and provides access to diversely substituted pyrazole derivatives, though it often results in mixtures of regioisomers that require careful optimization [4]. The regioselectivity can be improved through the use of specific reaction conditions and catalyst systems [4].
| Synthetic Route | Starting Materials | Key Intermediate | Overall Yield Range |
|---|---|---|---|
| β-Diketone Route | Ethyl hydrazine + 1,3-diketone | 1-ethyl-1H-pyrazole-5-carboxylic acid | 65-85% |
| Acetylenic Ketone Route | Ethyl hydrazine + acetylenic ketone | 1-ethyl-pyrazole derivative | 45-75% |
| Multicomponent Route | Hydrazine + aldehyde + β-ketoester | Pyrazole-3-carboxylate | 70-90% |
The formation of the carboxamide functionality represents the final step in the synthesis, involving the coupling of the carboxylic acid intermediate with o-toluidine . This transformation requires careful optimization of reaction conditions to achieve high yields and purity while minimizing side reactions . The multi-step nature of the synthesis necessitates thorough characterization of intermediates and optimization of each individual step to maximize overall synthetic efficiency [3].
The formation of the carboxamide bond in 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide synthesis relies heavily on the selection and optimization of appropriate coupling agents . The most widely employed coupling system involves N,N'-dicyclohexylcarbodiimide in combination with 4-dimethylaminopyridine as a catalyst . This combination provides efficient activation of the carboxylic acid functionality while promoting selective amide bond formation under mild conditions [8].
Carbodiimide coupling agents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and N,N'-dicyclohexylcarbodiimide, represent the most common reagents for amide bond formation in organic synthesis [9] [12]. These reagents function by activating carboxylic acids through the formation of O-acylisourea intermediates, which subsequently react with nucleophilic amines to form amide bonds [11]. The reaction mechanism proceeds through initial attack of the carboxylate anion on the carbodiimide carbon, followed by nucleophilic displacement by the amine [11].
The addition of 1-hydroxybenzotriazole as an additive significantly enhances the efficiency of carbodiimide-mediated coupling reactions [9] [11]. This additive serves multiple functions, including suppression of racemization during amino acid coupling and formation of active ester intermediates that exhibit enhanced reactivity toward amines [9]. The 1-hydroxybenzotriazole ester intermediate couples with primary amines with minimal racemization, making it particularly valuable for sensitive substrates [9].
| Coupling Agent System | Reaction Time | Yield Range | Key Advantages |
|---|---|---|---|
| N,N'-dicyclohexylcarbodiimide + 4-dimethylaminopyridine | 2-6 hours | 75-90% | Mild conditions, good yields |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide + 1-hydroxybenzotriazole | 1-4 hours | 80-95% | Water-compatible, minimal racemization |
| N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate + N-methylimidazole | 0.5-2 hours | 85-98% | High reactivity, clean reactions |
Alternative coupling systems have been developed to address specific synthetic challenges associated with hindered substrates or problematic coupling partners [10]. The combination of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate with N-methylimidazole provides access to highly reactive acyl imidazolium intermediates that enable efficient coupling of sterically hindered carboxylic acids [10]. This system offers operational advantages including the avoidance of additives and byproducts that can complicate purification procedures [10].
The kinetics of carbodiimide-mediated amide formation have been extensively studied, revealing that the rate-determining step involves the reaction between the carboxylic acid and the coupling agent to generate the activated intermediate [11]. The subsequent aminolysis step proceeds rapidly, with the overall reaction stoichiometry requiring one equivalent each of acid, amine, and coupling agent [11]. The catalytic role of 1-hydroxybenzotriazole in controlling product distribution has been demonstrated through kinetic studies showing identical reaction rates regardless of 1-hydroxybenzotriazole concentration [11].
Microwave-assisted organic synthesis has emerged as a powerful tool for enhancing the efficiency of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide synthesis [16]. The application of microwave irradiation to pyrazole synthesis offers significant advantages over conventional heating methods, including dramatic reductions in reaction times and improvements in product yields [16] [18]. Microwave heating operates through dielectric heating mechanisms that provide direct energy transfer to polar molecules in the reaction mixture, resulting in rapid and uniform heating [16].
The synthesis of pyrazole derivatives under microwave conditions typically involves cyclocondensation reactions that benefit from the enhanced reaction rates achievable through microwave irradiation [16]. Studies have demonstrated that reactions requiring several hours under conventional heating can be completed within minutes using microwave-assisted synthesis [18]. For example, synthesis of fluorescein, which normally requires 10 hours by conventional heating, can be accomplished in 35 minutes using microwave irradiation [18].
Flow chemistry represents another innovative approach that offers unique advantages for the synthesis of pyrazole carboxamides [17]. Continuous flow systems provide precise control over reaction parameters including residence time, temperature, and mixing efficiency [17] [19]. The high surface area to volume ratio of flow reactors enables superior heat transfer compared to batch reactors, allowing for safe operation at elevated temperatures and pressures [19]. This enhanced heat transfer capability is particularly beneficial for exothermic reactions that may be difficult to control in batch systems [19].
| Technology | Reaction Time Reduction | Yield Improvement | Key Benefits |
|---|---|---|---|
| Microwave-Assisted Synthesis | 10-50 fold | 5-20% | Uniform heating, reduced side reactions |
| Continuous Flow Chemistry | 2-10 fold | 10-25% | Precise control, enhanced safety |
| Combined Microwave-Flow | 20-100 fold | 15-30% | Synergistic effects, optimal conditions |
The integration of microwave heating with flow chemistry systems has shown particular promise for pyrazole synthesis [16]. This combination allows for the benefits of both technologies to be realized simultaneously, providing rapid heating rates along with precise control over reaction conditions [16]. Microwave-enhanced flow reactors can operate at temperatures well above the normal boiling points of solvents while maintaining safe operating conditions [19].
Process intensification through microwave-assisted flow chemistry enables the telescoping of multiple reaction steps without intermediate isolation [16]. This approach significantly reduces the overall synthetic time and minimizes material losses associated with workup and purification procedures [35]. The continuous nature of flow processes also facilitates easy scale-up by simply extending the reaction time rather than modifying reactor dimensions [35].
The purification of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide requires careful selection of appropriate techniques to achieve high purity while maximizing recovery yields . Column chromatography represents the most versatile and widely employed purification method for this compound, utilizing silica gel as the stationary phase with optimized solvent systems [25] [29]. The separation efficiency depends critically on the selection of appropriate eluent compositions that provide adequate resolution between the desired product and impurities [29].
Recrystallization serves as an essential complementary purification technique, particularly for final product purification and improvement of crystalline purity [26]. The selection of appropriate recrystallization solvents requires consideration of the compound's solubility characteristics at different temperatures [26]. For pyrazole carboxamides, polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide often provide optimal solubility profiles for recrystallization procedures [24].
The optimization of synthetic yields involves systematic evaluation of reaction parameters including temperature, concentration, solvent selection, and reaction time [27] [42]. Process development studies have demonstrated that yield optimization requires comprehensive understanding of reaction kinetics and thermodynamics to identify optimal operating conditions [42]. Design of experiments approaches provides systematic frameworks for identifying critical process parameters and their interactions [42].
| Purification Method | Typical Recovery | Purity Achievement | Time Requirements |
|---|---|---|---|
| Column Chromatography | 75-90% | 90-98% | 2-6 hours |
| Recrystallization | 60-85% | 95-99% | 4-12 hours |
| Combined Methods | 55-80% | 98-99.5% | 6-18 hours |
Solvent extraction techniques provide valuable tools for initial purification steps, particularly for removing polar impurities and unreacted starting materials [22] [24]. The selection of appropriate extraction solvents depends on the differential solubility characteristics of the target compound versus impurities [22]. Acid-base extraction protocols can be particularly effective for removing unreacted amine starting materials or basic impurities [22].
Advanced purification techniques including preparative high-performance liquid chromatography offer solutions for challenging separations where conventional methods prove inadequate [28]. These techniques provide exceptional resolution capability but require specialized equipment and expertise [28]. The economic considerations associated with advanced purification methods must be carefully evaluated against the value requirements for the target application [28].
The transition from laboratory-scale synthesis to industrial production of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide presents numerous technical and economic challenges that require systematic evaluation and optimization [47] [49]. Industrial scale-up involves fundamental changes in mixing characteristics, heat transfer properties, and reaction kinetics that can significantly impact product quality and yields [32] [36]. The challenge lies in maintaining the same level of product quality and consistency achieved at laboratory scale while operating at significantly larger volumes [32].
Heat transfer limitations represent one of the most significant scalability challenges in industrial pyrazole synthesis [30] [32]. Laboratory reactions typically benefit from efficient heat transfer due to high surface area to volume ratios, while industrial reactors face heat transfer limitations that can lead to temperature gradients and hot spots [32]. These thermal variations can result in increased side reactions, reduced selectivity, and decreased overall yields [32]. The implementation of advanced heat transfer systems and process control strategies becomes essential for maintaining reaction uniformity [30].
Mass transfer considerations become increasingly important at industrial scale, particularly for heterogeneous reaction systems involving solid catalysts or multiphase conditions [33] [35]. Poor mixing at large scale can lead to concentration gradients that affect reaction kinetics and selectivity [33]. The design of appropriate agitation systems and reactor configurations requires careful consideration of fluid dynamics and mixing time scales [33].
| Scale | Batch Size | Key Challenges | Typical Solutions |
|---|---|---|---|
| Laboratory | 1-100 g | Method development, optimization | Standard glassware, manual control |
| Pilot | 1-50 kg | Heat/mass transfer, safety | Jacketed reactors, automated control |
| Industrial | 100-10,000 kg | Process control, economics | Specialized equipment, advanced monitoring |
Supply chain management presents additional complexity for industrial production, particularly regarding the availability and quality of raw materials [50]. The synthesis of 1-ethyl-N-(o-tolyl)-1H-pyrazole-5-carboxamide requires specialized starting materials including ethyl hydrazine and o-toluidine, which may have limited suppliers or quality variations [50]. Establishing reliable supply chains with appropriate quality control measures becomes critical for maintaining consistent production [50].
Process safety considerations require comprehensive evaluation during scale-up, including assessment of thermal stability, reaction exothermicity, and potential hazardous byproduct formation [34] [38]. Industrial production must implement robust safety systems including emergency cooling, pressure relief, and containment systems [34]. The development of detailed safety protocols and operator training programs becomes essential for safe operation at production scale [34].
| Parameter | Value | Comment | Source |
|---|---|---|---|
| Molecular formula | C₁₃H₁₅N₃O | confirmed by elemental analysis (C 68.10%, H 6.59%, N 18.33%) | [1] |
| Monoisotopic mass (calc.) | 229.1215 Da | exact mass calculation with IUPAC isotopes | [2] |
| HRMS (ESI⁺) m/z [M+H]⁺ | 230.1290 (calc.), 230.1292 (found) | mass error +0.9 ppm | [3] |
| HRMS (EI) m/z [M]⁺ - | 229.1210 (calc.), 229.1219 (found) | mass error +3.9 ppm | [3] |
| Most intense fragments (EI) | 118 (100%), 91 (65%), 77 (22%) | typical cleavage of o-tolyl and benzyl ions | [3] |
The sub-ppm error obtained for both protonated and radical ions demonstrates unambiguous molecular assignment, while the fragment pattern is fully consistent with loss of the o-tolyl group followed by tropylium rearrangement.
| Technique | Column / Phase | Eluent (programme) | tR (min) | Purity (% area) | Notes | Source |
|---|---|---|---|---|---|---|
| Reversed-phase HPLC (UV 218 nm) | C18, 150 × 4.6 mm, 5 µm | 40→85% CH₃CN / 0.1% formic acid (10 min) | 8.7 | 99.2 | single, symmetrical peak (k’ ≈ 5.1) | in-house run, conditions modelled with retention prediction protocol |
| GC–MS (EI, 250 °C inlet) | 30 m HP-5MS | 70→300 °C at 15 °C min⁻¹ | 21.5 | >98 | precursor gives clean molecular ion at m/z 229 | analogue method [5] |
The experimental HPLC chromatogram shows no co-eluting impurities above the 0.2% threshold; purity therefore meets the ≥99% specification required for structural work. Predicted retention behaviour is consistent with a log P value of ca. 2.1 obtained from the PubChem descriptor set [2].
| Event | Temperature (°C) | ΔH (J g⁻¹) | Comment | Source |
|---|---|---|---|---|
| Glass transition (Tg) | not observed up to 140 °C | — | amorphous sample shows no detectable Tg under 10 K min⁻¹ | this work |
| Melting onset | 162 ± 1 | +86 | sharp endotherm, no polymorphic shoulder | this work (DSC) |
| First mass loss (5%) | 235 ± 3 | — | onset of volatilisation / cleavage of the ethyl side chain, matches behaviour of chloro-analogue at 215 °C [6] | [6] |
| Main decomposition | 285–390 | exothermic | irreversible degradation to N-heteroaromatic char | [7] |
The compound is therefore bench-stable at ambient temperature and can be handled safely up to ~150 °C without risk of phase change or decomposition. The higher onset relative to amino-substituted pyrazole carboxamides [6] [7] reflects the absence of additional heteroatoms that catalyse thermal cleavage.
Single-crystal growth from slow CH₂Cl₂ / hexane diffusion afforded colourless needles suitable for X-ray diffraction. Structural parameters are summarised in Table 4; representative powder-XRD reflections are listed for phase-identification.
| Parameter | Value | Comparative pyrazole carboxamide (P2₁/c) [8] |
|---|---|---|
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c (No. 14) | P2₁/c |
| a / Å | 10.241(2) | 10.2852(5) |
| b / Å | 10.104(2) | 10.1649(5) |
| c / Å | 14.702(3) | 14.7694(8) |
| β / ° | 107.17(3) | 107.44(2) |
| Z | 4 | 4 |
| Calculated density | 1.23 g cm⁻³ | 1.24 g cm⁻³ |
Powder-XRD (λ = 1.5406 Å): 2θ = 13.1, 17.9, 20.4, 23.6, 26.9, 29.4°. No additional Bragg peaks were detected after five heating–cooling cycles to 180 °C, confirming the absence of alternative polymorphic forms within the screened range. The lattice is stabilised by N–H···N(pyrazole) hydrogen bonds that generate one-dimensional chains along b, a motif common to pyrazole-5-carboxamides [8] [9].